molecular formula C18H18N2O2S2 B2353723 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole CAS No. 605628-10-2

2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole

Cat. No.: B2353723
CAS No.: 605628-10-2
M. Wt: 358.47
InChI Key: MQHGQKONPHFFPX-UHFFFAOYSA-N
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Description

2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a benzothiazole derivative characterized by a sulfonylated piperidine moiety at the 2-position of the benzothiazole core. The piperidine ring contributes conformational flexibility, which may influence interactions with enzymes or receptors.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-24(22,15-6-2-1-3-7-15)20-12-10-14(11-13-20)18-19-16-8-4-5-9-17(16)23-18/h1-9,14H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHGQKONPHFFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation of 2-Aminothiophenol

The benzothiazole ring is commonly synthesized via acid-catalyzed cyclization of 2-aminothiophenol with carbonyl compounds. For example, reaction with 4-piperidinyl aldehydes under modified conditions yields 2-(4-piperidinyl)-1,3-benzothiazole precursors.

Representative Procedure :

2-Aminothiophenol (3.12 mmol) + 4-piperidinyl aldehyde (3.16 mmol)  
→ Reflux in DMF with Na₂S₂O₅ (0.61 g, 2h)  
→ 85-92% yield of 2-(4-piperidinyl)-1,3-benzothiazole

Limitation: Requires subsequent N-sulfonylation at piperidine.

Microwave-Assisted Coupling Reactions

Modern approaches employ microwave irradiation to accelerate benzothiazole-piperidine coupling. A 2022 study demonstrated:

N-Boc-4-piperidine carboxylic acid + 2-(4-aminophenyl)benzothiazole  
→ EDC/DMAP in CH₂Cl₂ under microwave (80°C, 20 min)  
→ 78% yield of coupled product

This method facilitates rapid amide bond formation but necessitates Boc deprotection and sulfonylation.

Piperidine Sulfonylation Strategies

Direct N-Sulfonylation of Piperidine Derivatives

The phenylsulfonyl group is introduced via reaction of piperidine amines with benzenesulfonyl chloride under basic conditions:

Optimized Protocol :

Piperidine-4-amine (1 eq) + Benzenesulfonyl chloride (1.2 eq)  
→ Stir in CH₂Cl₂ with Et₃N (2 eq) at 0°C → RT, 12h  
→ 89% isolated yield of 1-(phenylsulfonyl)piperidine-4-amine

Key Advantage: High regioselectivity for N-sulfonylation over O-sulfonation.

Tandem Deprotection-Sulfonylation Sequences

Protected piperidines (e.g., Boc derivatives) undergo sequential deprotection and sulfonylation:

tert-Butyl 4-aminopiperidine-1-carboxylate  
→ TFA/CH₂Cl₂ (1:1, 2h) → Free amine  
→ Benzenesulfonyl chloride/Et₃N (0°C → RT, 12h)  
→ 91% overall yield

Convergent Coupling Approaches

Amide Bond Formation via Carbodiimide Chemistry

Coupling of benzothiazole carboxylic acids with sulfonylated piperidine amines represents a robust method:

Procedure :

2-Carboxy-1,3-benzothiazole (1 eq) + 1-(Phenylsulfonyl)piperidine-4-amine (1 eq)  
→ EDC (1.2 eq), DMAP (0.1 eq) in CH₂Cl₂, 24h RT  
→ 82% yield

Table 1. Comparative Analysis of Coupling Reagents

Reagent System Temperature Time (h) Yield (%)
EDC/DMAP RT 24 82
HATU/DIPEA 0°C → RT 12 88
DCC/HOBt RT 36 75

Nucleophilic Aromatic Substitution

Electron-deficient benzothiazoles undergo substitution with piperidine amines:

2-Fluoro-1,3-benzothiazole (1 eq) + 1-(Phenylsulfonyl)piperidine-4-amine (1.5 eq)  
→ DMF, K₂CO₃, 120°C, 48h  
→ 67% yield

Challenge: Limited to strongly activated leaving groups.

One-Pot Tandem Methodologies

Recent advances combine benzothiazole formation and piperidine functionalization in single reaction vessels:

Innovative Approach :

2-Aminothiophenol + 4-Oxo-piperidine-1-carbaldehyde + Na₂S₂O₅  
→ Reflux in EtOH/H₂O (3:1), 6h  
→ In situ sulfonylation with PhSO₂Cl/Et₃N  
→ 68% overall yield

Key Advantages :

  • Eliminates intermediate purification
  • Reduces reaction time by 40% compared to stepwise methods

Characterization and Analytical Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.32 (s, 1H, H-2 benzothiazole)
  • δ 7.89-7.45 (m, 5H, Ph-SO₂)
  • δ 4.12 (m, 1H, piperidine H-4)
  • δ 3.21 (t, J=12 Hz, 2H, piperidine H-1)

IR (KBr) :

  • 1345 cm⁻¹ (S=O asymmetric stretch)
  • 1162 cm⁻¹ (S=O symmetric stretch)
  • 1580 cm⁻¹ (C=N benzothiazole)

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Medicine: Preliminary studies suggest that the compound may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for therapeutic applications.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its biological activity.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Pharmacological Activity
  • Sulfonyl vs. Sulfanyl Groups: The phenylsulfonyl group in the target compound contrasts with the benzylsulfonyl group in ’s antischistosomal agent. The antischistosomal activity of 2-(benzylsulfonyl)-1,3-benzothiazole suggests that sulfonyl-linked benzothiazoles may preferentially target parasitic ion channels or proteases .
  • Piperidinyl vs. Piperazinyl Moieties: The piperazinyl group in ’s compound facilitates strong interactions with cardiac ion channels (IK1/Ito), leading to arrhythmias.
Electronic and Steric Considerations
  • Electron-Withdrawing Substituents :

    • Fluorinated aryl groups (e.g., 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole in ) enhance antitubercular activity by increasing lipophilicity and enzyme inhibition. The phenylsulfonyl group in the target compound may similarly improve target binding but could alter metabolic pathways .
  • However, excessive flexibility may reduce selectivity .

Biological Activity

2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H18N2O2S2
  • Molecular Weight : 358.48 g/mol
  • Physical Form : Solid
  • Purity : Approximately 90% .

Synthesis

The synthesis of benzothiazole derivatives, including this compound, typically involves multi-step organic reactions. The compound can be synthesized through the reaction of phenylsulfonyl chloride with 4-piperidinol followed by cyclization to form the benzothiazole moiety .

The compound acts primarily as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are critical in the metabolism of bioactive lipids involved in pain and inflammation pathways. Inhibition of these enzymes can lead to increased levels of endocannabinoids and epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : It has shown promise in alleviating pain without the common side effects associated with traditional analgesics .
  • Anti-inflammatory Effects : The compound's ability to inhibit sEH and FAAH suggests potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

SAR studies have been conducted to optimize the biological activity of benzothiazole derivatives. Modifications at various positions on the aromatic rings have been explored:

  • Substituents : The introduction of trifluoromethyl groups has been found to enhance enzyme inhibition while maintaining metabolic stability .
  • Potency : The most potent analogs exhibited IC50 values in the low nanomolar range for both sEH and FAAH, indicating strong inhibitory effects .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound:

  • A study demonstrated that doses effective for pain relief did not impair voluntary locomotor activity in rats, suggesting a favorable safety profile compared to existing analgesics .
StudyModelDoseEffect
Study 1RatLow nanomolarPain relief without sedation
Study 2MouseVarying dosesReduced inflammation markers

Q & A

Q. What are the optimal synthetic routes for preparing 2-[1-(phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole and related benzothiazole derivatives?

  • Methodological Answer : Benzothiazole derivatives are commonly synthesized via nucleophilic substitution, Suzuki cross-coupling, or condensation reactions. For example:
  • Suzuki Cross-Coupling : 2-(4-bromophenyl)benzothiazole can react with arylboronic acids in the presence of Pd(PPh₃)₄ catalyst, K₂CO₃, and a solvent mixture (e.g., DME/H₂O) under reflux .
  • Piperidinyl Group Introduction : The piperidinyl moiety can be introduced via alkylation or sulfonylation reactions. For instance, phenylsulfonyl chloride reacts with 4-piperidinylbenzothiazole intermediates in dichloromethane with triethylamine as a base .
  • Characterization : Melting points, IR (C=N stretch at ~1600 cm⁻¹), and NMR (protons adjacent to sulfonyl groups at δ 3.0–4.0 ppm) are critical for structural validation .

Q. How are fluorescence properties of benzothiazole derivatives evaluated, and what experimental conditions are optimal?

  • Methodological Answer : Fluorescence spectra are measured in methanol or DMSO at concentrations of 10⁻⁴–10⁻⁵ M using excitation wavelengths (e.g., 330 nm). Key parameters include:
  • Emission Maxima : Benzothiazole derivatives often emit in the 400–500 nm range, influenced by substituents (e.g., electron-withdrawing groups red-shift emission) .
  • Solvent Effects : Polar aprotic solvents like DMSO enhance fluorescence intensity due to reduced quenching .
    Example: 2-(4-bromophenyl)benzothiazole derivatives show strong emission at 450 nm when substituted with electron-donating groups .

Q. What preliminary biological screening methods are used to assess the anticancer potential of benzothiazole derivatives?

  • Methodological Answer :
  • Cell Line Assays : Compounds are tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines using MTT or SRB assays. IC₅₀ values <10 µM indicate high potency .
  • Comparative Analysis : Structural analogs with substituents like 4-chloro or 4-methoxy groups show enhanced antiproliferative activity (Table 1) .

Table 1 : Bioactivity of Selected Benzothiazole Derivatives

CompoundStructural FeatureIC₅₀ (µM)
4-Chloro-benzothiazoleChlorine at R₁2.1
4-Methoxy-benzothiazoleMethoxy at R₂3.8
Parent compound (reference)Unsubstituted>50

Advanced Research Questions

Q. How can group-based QSAR (GQSAR) models optimize benzothiazole derivatives for anticancer activity?

  • Methodological Answer : GQSAR fragments benzothiazoles into core (R1: benzothiazole-piperidinyl) and substituent (R2: phenylsulfonyl) regions. Key findings:
  • Hydrophobic Contributions : LogP values >3.0 for R2 correlate with improved membrane permeability and target binding .
  • Electrostatic Effects : Electron-withdrawing groups (e.g., -SO₂Ph) enhance activity by stabilizing receptor-ligand interactions .
  • Validation : Models are trained on 41 derivatives using multiple linear regression (R² >0.85) and validated via leave-one-out cross-validation .

Q. What structural insights into this compound are revealed by crystallographic studies?

  • Methodological Answer : X-ray crystallography shows:
  • Dihedral Angles : The benzothiazole and piperidinyl rings form a dihedral angle of ~70°, optimizing binding to hydrophobic pockets .
  • Non-covalent Interactions : C–H···π and π–π stacking (centroid distances ~3.7 Å) stabilize the crystal lattice .
  • Sulfonyl Group Geometry : The S=O bond length (~1.43 Å) indicates strong hydrogen-bond acceptor potential .

Q. How do benzothiazole derivatives interact with tuberculosis (TB) targets, and what in silico methods validate this?

  • Methodological Answer :
  • Target Identification : Docking studies (AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) show binding affinities <−8.0 kcal/mol .
  • Mechanistic Insight : The sulfonyl group forms hydrogen bonds with NAD+ cofactor residues (e.g., Tyr158), while the benzothiazole core occupies a hydrophobic pocket .
  • Validation : Molecular dynamics simulations (100 ns) confirm stable RMSD (<2.0 Å) for ligand-protein complexes .

Q. What strategies improve the selectivity of benzothiazole derivatives for parasitic targets like Trypanosoma brucei?

  • Methodological Answer :
  • Fragment-Based Design : Hybrid compounds combining benzothiazole with pteridine or miltefosine moieties improve uptake in trypanosomes .
  • Dual-Target Inhibition : Simultaneous inhibition of trypanothione reductase and N-myristoyltransferase reduces resistance risk .
  • Phenotypic Screening : EC₅₀ values <1 µM in bloodstream-form parasites are achieved via high-throughput screening of 10,000+ analogs .

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